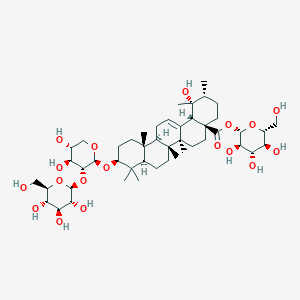
Ilexoside K
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ilexoside K involves the extraction of triterpenoid saponins from the roots of Ilex pubescens. The process typically includes solvent extraction followed by chromatographic separation techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) .
Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from Ilex pubescens roots. The process involves:
化学反应分析
Types of Reactions: Ilexoside K undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound .
科学研究应用
Chemistry: Used as a reference compound in chromatographic studies to identify and quantify triterpenoid saponins.
Biology: Investigated for its anti-inflammatory effects in macrophage cell lines.
Medicine: Explored for its anticoagulant and antithrombotic activities, making it a potential candidate for treating cardiovascular diseases.
Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.
作用机制
生物活性
Ilexoside K is a glycoside derived from various species of the Ilex genus, particularly known for its potential pharmacological properties. This compound has garnered significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by detailed research findings and data tables.
Chemical Structure and Properties
This compound is characterized by a sugar moiety linked to a non-sugar aglycone, featuring multiple hydroxyl groups that enhance its solubility and reactivity in biological systems. The unique glycosylation pattern is believed to contribute to its specific biological activities, distinguishing it from other similar compounds.
1. Antioxidant Activity
This compound exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have demonstrated that this compound can significantly scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
2. Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
- In a study using RAW264.7 macrophages, this compound inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key mediators of inflammation .
- Another study demonstrated a significant reduction in pro-inflammatory cytokines following treatment with this compound in an animal model of metabolic syndrome .
3. Anticancer Activity
This compound has shown promise as an anticancer agent, particularly against various cancer cell lines.
- In vitro studies revealed that this compound exhibited cytotoxic effects on MCF7 (breast cancer) and LoVo (colorectal cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Case Study 1: Metabolic Syndrome Model
In a controlled study involving Zucker rats, administration of this compound resulted in significant improvements in metabolic parameters such as reduced body weight and improved lipid profiles. Histological analysis confirmed decreased liver adiposity and enhanced liver function markers .
Case Study 2: Antiviral Activity
A recent investigation into the antiviral properties of this compound highlighted its efficacy against herpes simplex virus type 1 (HSV-1). The compound demonstrated a notable reduction in viral titers, suggesting potential applications in antiviral therapies .
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacological potential. Interaction studies have indicated that this compound may modulate various signaling pathways involved in inflammation and oxidative stress response.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other bioactive compounds derived from the Ilex genus. The following table summarizes key comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Quercetin | Flavonoid | Strong antioxidant properties |
| Rutin | Flavonoid Glycoside | Exhibits anti-inflammatory effects |
| Kaempferol | Flavonoid | Demonstrates anticancer activity |
This compound's unique profile allows for targeted applications in health and wellness sectors, particularly where antioxidant and antimicrobial properties are desired.
属性
CAS 编号 |
109008-26-6 |
|---|---|
分子式 |
C47H76O18 |
分子量 |
929.1 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C47H76O18/c1-21-10-15-47(41(58)65-39-35(57)33(55)31(53)25(19-49)62-39)17-16-44(5)22(37(47)46(21,7)59)8-9-27-43(4)13-12-28(42(2,3)26(43)11-14-45(27,44)6)63-40-36(29(51)23(50)20-60-40)64-38-34(56)32(54)30(52)24(18-48)61-38/h8,21,23-40,48-57,59H,9-20H2,1-7H3/t21-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,43-,44+,45+,46+,47-/m0/s1 |
InChI 键 |
WICIOAMNFCXLEV-DYNXRCEFSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |
手性 SMILES |
C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
规范 SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















